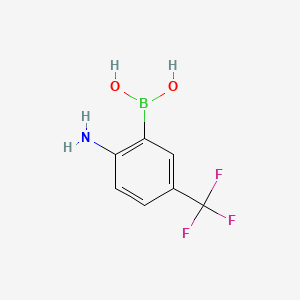

(2-Amino-5-(trifluoromethyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Amino-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF3NO2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with an amino group and a trifluoromethyl group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds under mild conditions .

Mechanism of Action

Target of Action

The primary target of (2-Amino-5-(trifluoromethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The SM cross-coupling reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . This is followed by transmetalation, where the boronic acid group is transferred from boron to palladium .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the synthesis of pharmaceuticals and other complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of the corresponding bromobenzaldehyde with a boronic acid derivative. A common method includes a two-step reaction where the bromobenzaldehyde is first converted to the corresponding boronic acid ester, followed by hydrolysis to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.

Substitution: The amino and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Corresponding alcohols.

Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

(2-Amino-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Comparison with Similar Compounds

- 3,5-Bis(trifluoromethyl)phenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

- 5-Trifluoromethyl-2-formylphenylboronic acid

Comparison: (2-Amino-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications. Compared to other similar compounds, it offers enhanced reactivity and selectivity in certain reactions, such as Suzuki-Miyaura coupling .

Biological Activity

(2-Amino-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. The compound's unique trifluoromethyl group and amino functionality contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of phenylboronic acids, including derivatives like this compound. Research indicates that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study evaluated the antiproliferative potential of several phenylboronic acids against five distinct cancer cell lines using the sulforhodamine B (SRB) assay and the MTT assay. The results demonstrated a clear structure-activity relationship, with specific modifications enhancing biological activity significantly .

Table 1: Antiproliferative Activity of Phenylboronic Acids

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian) | 18 |

| 3-Morpholino-5-fluorobenzoxaborole | A2780 (Ovarian) | 27 |

| This compound | MV-4-11 (Leukemia) | TBD |

The introduction of the trifluoromethyl group at the 5-position has been shown to enhance the acidity and overall reactivity of the compound, which may contribute to its biological efficacy .

The mechanism by which this compound exerts its anticancer effects involves modulation of cell cycle progression and induction of apoptosis. Flow cytometry analyses revealed that treated cells exhibited significant G2/M phase arrest, which was associated with increased caspase-3 activity—a marker for apoptosis . The structural modifications, particularly the position of substituents like trifluoromethyl, were critical in determining the compound's activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have demonstrated moderate antibacterial effects against Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating efficacy comparable to established antimicrobial agents . The presence of the trifluoromethyl group enhances lipophilicity and may facilitate better interaction with microbial targets.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Bacillus cereus | 16 |

| Candida albicans | 64 |

Case Studies

A notable case study involved the synthesis and evaluation of various phenylboronic acid derivatives, including this compound. The study focused on their interaction with specific enzymes involved in cancer progression and microbial resistance mechanisms. The findings indicated that these compounds could effectively inhibit target enzymes, thus validating their potential as therapeutic agents .

Properties

IUPAC Name |

[2-amino-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO2/c9-7(10,11)4-1-2-6(12)5(3-4)8(13)14/h1-3,13-14H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIGUIVUUCIHGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.